molecular formula C9H17NS B1266237 Octyl isothiocyanate CAS No. 4430-45-9

Octyl isothiocyanate

Cat. No. B1266237
CAS RN: 4430-45-9
M. Wt: 171.31 g/mol
InChI Key: YEZHGQZHWKJPCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanates, including octyl isothiocyanate, typically involves the formation of dithiocarbamate salts through various methods, followed by their decomposition using desulfurization agents. Commonly used desulfurization agents include thiophosgene, lead nitrate, and hydrogen peroxide, among others. Advanced synthesis techniques such as microwave-assisted synthesis and the use of hydroximoyl chlorides have been explored to enhance the efficiency and yield of isothiocyanate production (Eschliman & Bossmann, 2019).

Molecular Structure Analysis

The molecular structure of isothiocyanates plays a crucial role in their reactivity and properties. Studies on complexes that include isothiocyanate groups reveal detailed information on coordination geometries and bonding characteristics. For example, research on the molecular structures of lanthanoidates showcases the octa-coordination by isothiocyanate ions, providing insights into the spatial arrangement and electronic structure of isothiocyanate complexes (Matsumura, Takeuchi, & Ouchi, 1990).

Chemical Reactions and Properties

Isothiocyanates, including octyl isothiocyanate, are known for their versatile reactivity, participating in various chemical reactions. They serve as intermediates in the synthesis of heterocyclic compounds, demonstrating their wide applicability in organic synthesis. The reactions often exploit the electrophilic character of the isothiocyanate group, allowing for the formation of thioureas, thiazolidines, and other nitrogen- or sulfur-containing cycles (Sharma, 1989).

Physical Properties Analysis

The physical properties of octyl isothiocyanate, like those of similar compounds, are influenced by their molecular structure. These properties include solubility in organic solvents, boiling and melting points, and the stability under various conditions. The crystalline structure of related isothiocyanate compounds provides insight into their solid-state properties and behavior under different thermal conditions (Arai et al., 1989).

Chemical Properties Analysis

The chemical properties of octyl isothiocyanate are defined by its reactivity towards nucleophiles, its role in synthesis reactions, and its stability in various chemical environments. The ability to undergo reactions with amines to form thioureas or with alcohols to form thiocarbamates exemplifies the versatile chemistry of isothiocyanates. These reactions are foundational for further synthetic applications and for the preparation of more complex molecules (Wong & Dolman, 2007).

Scientific Research Applications

  • Odor Threshold and Partition Coefficients in Brassica Vegetables : Octyl isothiocyanate, found mainly in Brassica vegetables, is known for its odor characteristics. A study by Marcinkowska and Jeleń (2020) focuses on the odor threshold concentrations and partition coefficients of octyl isothiocyanate in various matrices, including water and human saliva. The study provides essential sensory properties of octyl isothiocyanate for flavor studies (Marcinkowska & Jeleń, 2020).

  • Antimicrobial Activity : Octyl isothiocyanate exhibits antimicrobial properties. Dias, Aires, and Saavedra (2014) evaluated the antimicrobial activity of isothiocyanates from cruciferous plants against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the biological value of isothiocyanates as potential antimicrobial agents (Dias, Aires, & Saavedra, 2014).

  • Synthesis Methods : The synthesis of isothiocyanates, including octyl isothiocyanate, has been extensively researched. Eschliman and Bossmann (2019) discuss various methods of synthesizing isothiocyanates, important for their diverse applications in fields like pharmacology and chemistry (Eschliman & Bossmann, 2019).

  • Clinical Trials and Disease Prevention : Palliyaguru et al. (2018) summarize clinical trials employing isothiocyanates, including octyl isothiocyanate, in disease prevention and therapy. These trials cover a range of diseases, from cancer to autism, suggesting the potential of incorporating isothiocyanates in disease mitigation efforts (Palliyaguru et al., 2018).

  • Chemopreventive Properties : Isothiocyanates, including octyl isothiocyanate, have been studied for their anticarcinogenic activities. Zhang and Talalay (1994) and Hecht (2000, 1999) explore the mechanisms by which isothiocyanates block tumor production and their potential role in cancer prevention (Zhang & Talalay, 1994) (Hecht, 2000) (Hecht, 1999).

  • Nematicidal Activity : Isothiocyanates, including octyl isothiocyanate, show nematicidal properties against plant-parasitic nematodes. Zasada and Ferris (2003) demonstrate the effectiveness of isothiocyanates against nematodes like Meloidogyne javanica and Tylenchulus semipenetrans (Zasada & Ferris, 2003).

  • Liquid Crystal Applications : Dabrowski et al. (1989) explore the application of isothiocyanates, including octyl isothiocyanate, in liquid crystal technology, highlighting their significance in raising the clearing points of liquid crystal mixtures while minimally affecting viscosity (Dabrowski et al., 1989).

Safety And Hazards

Octyl Isothiocyanate is classified as a combustible liquid. It may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-isothiocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZHGQZHWKJPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196120
Record name Octyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl isothiocyanate

CAS RN

4430-45-9
Record name 1-Isothiocyanatooctane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl isothiocyanate
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Record name Octyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl isothiocyanate
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Record name OCTYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
R Mansfield - The Journal of Organic Chemistry, 1959 - ACS Publications
… -octyl isothiocyanate. Reaction occurred with a very vigorous exotherm and evolution of hydrogen sulfide to give yields of about 50% of ¿-octyl isothiocyanate … -octyl isothiocyanate when …
Number of citations: 2 pubs.acs.org
S Afsharypuor, M Salehi - Journal of Essential Oil Research, 2008 - Taylor & Francis
… However, the presence of other isothiocyanates, namely benzyl isothiocyanate, 7-(methylthio)heptyl isothiocyanate and 8-(methylthio)octyl isothiocyanate, as well as some nitriles, …
Number of citations: 14 www.tandfonline.com
N Bortnick, LS Luskin, MD Hurwitz… - Journal of the American …, 1956 - ACS Publications
… Octyl isothiocyanate was … /-Octyl isothiocyanate is unaffected by aqueous mineral acids, so that thesensitive material must have been the substituted thiourea.7 The isothiocyanate was …
Number of citations: 53 pubs.acs.org
LS Luskin, GE Gantert, WE Craig - Journal of the American …, 1956 - ACS Publications
The addition of isothiocyanic acidto unsaturated hydrocarbons2 and,/3-unsaturated ketones3 has been reported to give thiocyanates or isothio-cyanates. However, the identification of …
Number of citations: 43 pubs.acs.org
H House - The Journal of Organic Chemistry, 1959 - ACS Publications
… -octyl isothiocyanate. Reaction occurred with a very vigorous exotherm and evolution of hydrogen sulfide to give yields of about 50% of ¿-octyl isothiocyanate … -octyl isothiocyanate when …
Number of citations: 8 pubs.acs.org
F Blicke, F McCarty - The Journal of Organic Chemistry, 1959 - ACS Publications
… (0.1 mole) of ¿-octyl isothiocyanate prepared in this manner, 13 g. (0.1 mole)of ¿-octylamine, and 50 ml. of hexane was refluxed for 8 hr., allowed to stand prepared in this manner, 13 g. …
Number of citations: 17 pubs.acs.org
M Marcinkowska, HH Jeleń - LWT, 2020 - Elsevier
Isothiocyanates (ITCs) are products of the enzymatic breakdown of glucosinolates and may cause pungent flavor notes in vegetables. Limited data on odor threshold concentrations (…
Number of citations: 16 www.sciencedirect.com
V Borek, LR Elberson, JP McCaffrey… - Journal of Agricultural …, 1998 - ACS Publications
… For example, nonaromatic tert-octyl isothiocyanate has a relatively high toxicity and aliphatic cyclohexyl isothiocyanate has a comparable toxicity with aromatic phenethyl isothiocyanate…
Number of citations: 94 pubs.acs.org
CSJ Walpole, S Bevan, G Bovermann… - Journal of medicinal …, 2002 - ACS Publications
… by the reaction of vanillylamine hydrochloride with octyl isothiocyanate, in the presence of … 4b, 5a,b, and 6a,b, respectively, with 4-chlorophenyl isothiocyanate or octyl isothiocyanate, …
Number of citations: 298 pubs.acs.org
TW Schultz, JW Yarbrough, TB Pilkington - Environmental Toxicology and …, 2007 - Elsevier
… In more recent testing we observed that while tert-octyl isothiocyanate exhibited reduced toxic potency (≈0.03 mM), 1-octyl isothiocyanate exhibited enhanced toxicity (≈0.009 mM). …
Number of citations: 14 www.sciencedirect.com

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